6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
CAS No.:
Cat. No.: VC9674899
Molecular Formula: C23H23ClN4O3
Molecular Weight: 438.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23ClN4O3 |
|---|---|
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C23H23ClN4O3/c1-31-20-8-6-19(7-9-20)26-12-14-27(15-13-26)23(30)16-28-22(29)11-10-21(25-28)17-2-4-18(24)5-3-17/h2-11H,12-16H2,1H3 |
| Standard InChI Key | GHCQYFQUUBAPSR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Introduction
Structural Analysis
The compound consists of a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a carbonyl group. Attached to this core is a 4-chlorophenyl group, which is known for its electron-withdrawing properties and potential biological activity. The compound also features a piperazine ring, which is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and its basicity. The piperazine is substituted with a 4-methoxyphenyl group, which can contribute to the compound's lipophilicity and biological activity.
Potential Biological Activity
Compounds with similar structures, such as those containing pyridazinone and piperazine moieties, have been studied for various biological activities. For example, pyridazinones have been explored as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like serotonin and dopamine . Piperazine-containing compounds are often investigated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Data Table: Comparison of Similar Compounds
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